![molecular formula C17H21N3O5 B5615807 2,6-dimethoxy-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}nicotinamide](/img/structure/B5615807.png)
2,6-dimethoxy-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex nicotinamide derivatives involves several steps including etherification, oximation, and Beckmann rearrangement processes. For example, similar compounds have been prepared through reactions starting from base materials like rotenone and dimethyloxosulphonium methylide, followed by structural identification using techniques like 1H NMR and MS (Chen, Ye, & Hu, 2012). Additionally, nicotinamide derivatives have been synthesized from nicotinaldehyde and nicotinhydrazine, characterized by 1H NMR, ER, and MS spectra (Hu, Huang, Zhang, Huang, & Wang, 2010).
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is often characterized using X-ray diffraction and spectroscopic methods, including infrared (IR), ultraviolet (UV), and single crystal X-ray diffraction analysis. For instance, a study detailed the molecular structure of a related compound as mononuclear with distorted octahedral stereochemistry, using DFT calculations for optimization and analysis of molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and other properties (Kaya et al., 2017).
Chemical Reactions and Properties
Nicotinamide derivatives participate in various chemical reactions, contributing to their diverse chemical properties. For example, they have been used in reactions leading to the synthesis of compounds with potential activity as muscarinic receptor agonists (Hu et al., 2010). Another study focused on the synthesis and crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, investigating its interactions and potential as a cyclooxygenase-2 inhibitor (Al-Hourani et al., 2016).
properties
IUPAC Name |
2,6-dimethoxy-N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-10-6-12(25-20-10)7-11-8-24-9-14(11)18-16(21)13-4-5-15(22-2)19-17(13)23-3/h4-6,11,14H,7-9H2,1-3H3,(H,18,21)/t11-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZHPHGZVZZRDR-RISCZKNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC2COCC2NC(=O)C3=C(N=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)C[C@@H]2COC[C@@H]2NC(=O)C3=C(N=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethoxy-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}nicotinamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.